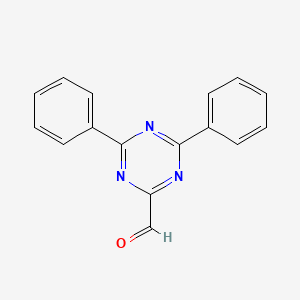
2-Ethoxyethyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl 2-methylbenzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound features a benzene ring connected to an ester functional group, making it a member of the benzoate ester family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with 2-ethoxyethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently . The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a pure product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethyl 2-methylbenzoate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides in the presence of a suitable leaving group.
Major Products Formed
Hydrolysis: 2-methylbenzoic acid and 2-ethoxyethanol.
Reduction: 2-methylbenzyl alcohol and 2-ethoxyethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethoxyethyl 2-methylbenzoate finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis to form more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethyl 2-methylbenzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release active components that may interact with biological pathways. The exact molecular targets and pathways are subject to ongoing research, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Another benzoate ester with a similar structure but different alkyl group.
Ethyl benzoate: Similar ester with an ethyl group instead of the 2-ethoxyethyl group.
Uniqueness
2-Ethoxyethyl 2-methylbenzoate is unique due to the presence of the 2-ethoxyethyl group, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
90327-13-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-ethoxyethyl 2-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-8-9-15-12(13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
HOUVPNDQGSDLHB-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)

![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)



![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)

